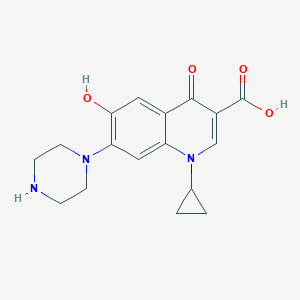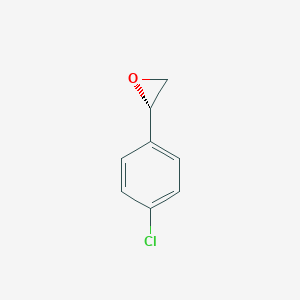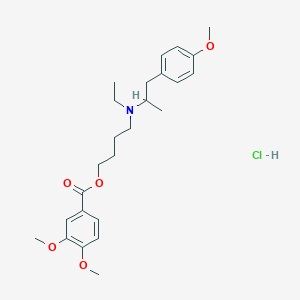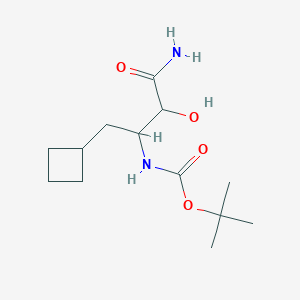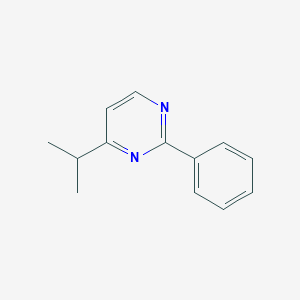
4-Isopropyl-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-2-phenylpyrimidine is a chemical compound that belongs to the pyrimidine family. It has a molecular formula of C13H14N2 and a molecular weight of 198.27 g/mol. This compound has gained significant attention in recent years due to its potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-2-phenylpyrimidine is primarily through the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division and is a target for many anticancer drugs. By inhibiting tubulin polymerization, 4-Isopropyl-2-phenylpyrimidine prevents the formation of microtubules, which are essential for cell division. This ultimately leads to cell death and the inhibition of tumor growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Isopropyl-2-phenylpyrimidine has a range of biochemical and physiological effects. In addition to its antitumor activity, it has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-Isopropyl-2-phenylpyrimidine is its potent antitumor activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments. Additionally, its mechanism of action is not yet fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for research on 4-Isopropyl-2-phenylpyrimidine. One area of research is the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity, and further research may lead to the development of new and more effective anticancer drugs. Another area of research is the investigation of its potential applications in the treatment of neurodegenerative diseases. Its neuroprotective effects make it a promising candidate for the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of research.
In conclusion, 4-Isopropyl-2-phenylpyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Its potent antitumor activity, anti-inflammatory and antioxidant properties, and neuroprotective effects make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of 4-Isopropyl-2-phenylpyrimidine can be achieved through various methods. One of the most commonly used methods is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. Another method involves the reaction of 2-aminopyrimidine with isopropyl chloroacetate and phenylboronic acid in the presence of a palladium catalyst. Both methods have been reported to yield high purity and yield of 4-Isopropyl-2-phenylpyrimidine.
Aplicaciones Científicas De Investigación
4-Isopropyl-2-phenylpyrimidine has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of new drugs for the treatment of various diseases. Studies have shown that 4-Isopropyl-2-phenylpyrimidine exhibits potent antitumor activity through the inhibition of tubulin polymerization. It has also been reported to have antifungal and antibacterial properties.
Propiedades
Número CAS |
127958-20-7 |
|---|---|
Nombre del producto |
4-Isopropyl-2-phenylpyrimidine |
Fórmula molecular |
C13H14N2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-phenyl-4-propan-2-ylpyrimidine |
InChI |
InChI=1S/C13H14N2/c1-10(2)12-8-9-14-13(15-12)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clave InChI |
VJZIBKMCYSQORD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=NC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)C1=NC(=NC=C1)C2=CC=CC=C2 |
Sinónimos |
Pyrimidine, 4-(1-methylethyl)-2-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



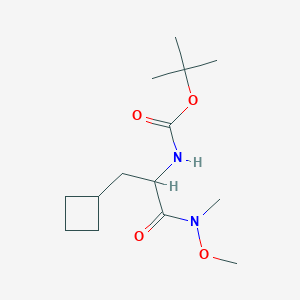
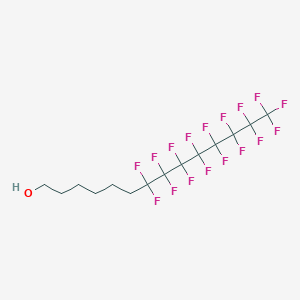
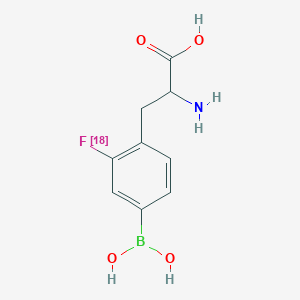
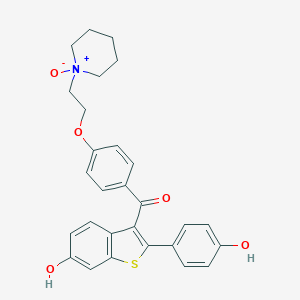
![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)
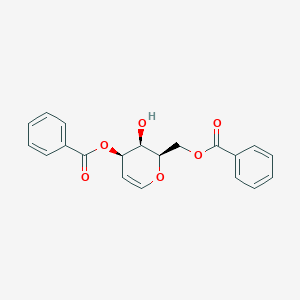
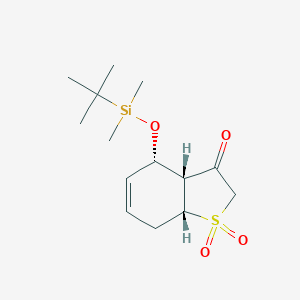
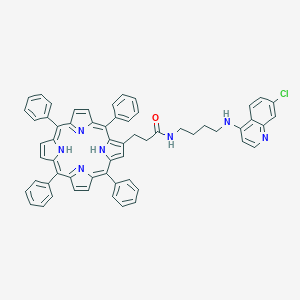
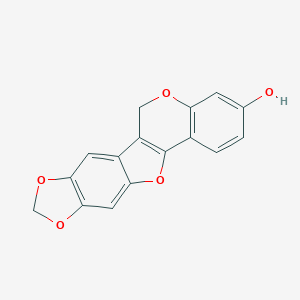
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)
